![molecular formula C7H9ClN2O2S B13193509 {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanesulfonyl chloride](/img/structure/B13193509.png)
{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanesulfonyl chloride is a heterocyclic compound that contains both pyrrole and imidazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanesulfonyl chloride typically involves the reaction of {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanol with a sulfonyl chloride reagent. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride derivative. The reaction conditions often include anhydrous solvents and low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent and high-quality production of the compound.
化学反応の分析
Types of Reactions
{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Sulfonamide, sulfonate ester, and sulfonate thiol derivatives.
Oxidation Reactions: Sulfonic acid derivatives.
Reduction Reactions: Sulfonamide derivatives.
科学的研究の応用
{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. These reactions can modify the activity of enzymes or proteins, making the compound useful in biochemical studies. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
類似化合物との比較
Similar Compounds
- {5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol hydrobromide
- 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol
Uniqueness
{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanesulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity compared to other similar compounds. This reactivity makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research.
特性
分子式 |
C7H9ClN2O2S |
|---|---|
分子量 |
220.68 g/mol |
IUPAC名 |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C7H9ClN2O2S/c8-13(11,12)5-6-4-9-7-2-1-3-10(6)7/h4H,1-3,5H2 |
InChIキー |
ZSGUNGJNEMJRIE-UHFFFAOYSA-N |
正規SMILES |
C1CC2=NC=C(N2C1)CS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


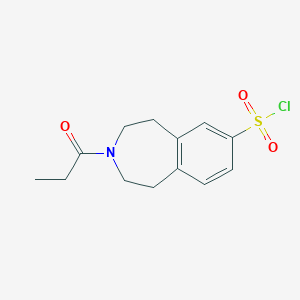
![3-[1-(Aminomethyl)cyclohexyl]azetidin-3-OL](/img/structure/B13193427.png)
![4-[(6-Methoxypyridin-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13193432.png)



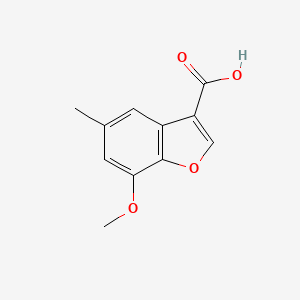

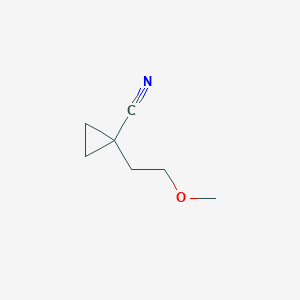


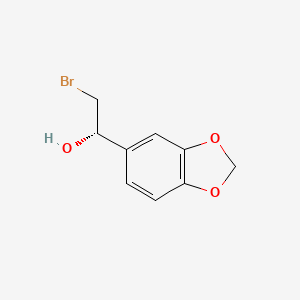
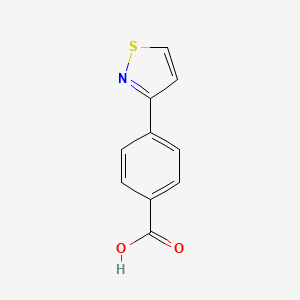
![4-Bromo-1-ethyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13193499.png)
